5-HT7 Receptor Binding Affinity: Target Compound vs. Class Reference Antagonists
No primary research article or publicly available database reports a measured Ki, IC50, or EC50 value for N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide at the 5-HT7 receptor. The compound falls within the generic Markush structure of US 8,148,397 [1], but the patent does not list it among the individually characterized examples with explicit binding data. By contrast, related tetrahydroisoquinoline sulfonamides in the same patent family have disclosed Ki values in the low nanomolar range (e.g., 10 nM for representative compounds) against human 5-HT7 [1]. Without a measured value for the target compound, no quantitative affinity comparison can be made.
| Evidence Dimension | 5-HT7 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No publicly reported data |
| Comparator Or Baseline | Representative tetrahydroisoquinoline sulfonamides from US 8,148,397 (e.g., compounds with Ki ~10 nM) |
| Quantified Difference | Not calculable |
| Conditions | Radioligand binding assays using human 5-HT7 receptor expressed in HEK-293 cells (patent method description) |
Why This Matters
The absence of public potency data prevents any scientific or industrial user from prioritizing this compound over alternatives with proven nanomolar activity, making it unsuitable for selection based on target engagement evidence.
- [1] Torrens Jover A, Mas Prio J, Yenes Minguez S, et al. 5-HT7 receptor antagonists. US Patent 8,148,397 B2. Published April 3, 2012. View Source
